

Technical Comparison Guide: GC-MS Profiling of 2-(2-bromophenyl)-N-methylethanamine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(2-bromophenyl)-N-methylethanamine

CAS No.: 915025-70-6

Cat. No.: B3166913

[Get Quote](#)

Executive Summary

In the landscape of psychoactive substance analysis and pharmaceutical intermediate verification, **2-(2-bromophenyl)-N-methylethanamine** (often abbreviated as o-bromo-N-methylphenethylamine) presents a specific analytical challenge. Structurally analogous to methamphetamine but lacking the

-methyl group and possessing an ortho-bromine substitution, its mass spectral signature requires precise interpretation to distinguish it from its regioisomers (3-bromo, 4-bromo) and chain-substituted analogs (e.g., bromomethamphetamine).

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of this compound. Unlike generic databases, we focus on the mechanistic causality of ion formation and provide a comparative performance analysis against key structural alternatives.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

Before interpreting the mass spectrum, the structural constraints must be defined. The absence of the

-methyl group (found in amphetamines) fundamentally shifts the base peak mass.

Property	Specification
IUPAC Name	2-(2-bromophenyl)-N-methylethanamine
Formula	
Molecular Weight	214.10 g/mol
Monoisotopic Mass	213.015 (for) , 215.013 (for)
Key Structural Feature	Ortho-substituted bromine; Secondary amine (N-methyl)
CAS Number	915025-70-6 (Free base)

Experimental Protocol (Self-Validating System)

To replicate the fragmentation patterns described below, the following "self-validating" protocol ensures that thermal degradation or source contamination does not skew the isotopic ratios or fragmentation intensity.

Sample Preparation

- Solvent: Methanol (LC-MS Grade). Avoid chlorinated solvents (e.g.,) to prevent solvent-analyte halogen exchange in the injector port.
- Concentration: 100 g/mL.
- Derivatization (Optional Validation): If peak tailing occurs due to the secondary amine, derivatize with TFAA (Trifluoroacetic anhydride) to form the amide. Note: The data below

refers to the underivatized free base.

GC-MS Parameters

- Column: Rxi-5Sil MS or DB-5MS (30m

0.25mm

0.25

m).

- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: Splitless mode, 250°C.
- Oven Program:
 - Hold 50°C for 1 min.
 - Ramp 20°C/min to 280°C.
 - Hold 3 min.
- Ion Source (EI): 70 eV, 230°C. Critical: Source temperatures >250°C can enhance thermal debromination, altering the M-Br/M+ ratio.

Fragmentation Analysis: The Mechanistic Core

The Electron Ionization (EI) mass spectrum of **2-(2-bromophenyl)-N-methylethanamine** is governed by two competing stability drivers: the Nitrogen Rule (directing charge to the amine) and the Isotopic Signature of bromine.

Primary Pathway: -Cleavage (The Base Peak)

The dominant fragmentation mechanism is

-cleavage adjacent to the nitrogen atom.^[1] The radical cation site initially localizes on the nitrogen lone pair. To stabilize, the bond between the

-carbon (methylene) and the benzyl carbon breaks.

- Mechanism: Homolytic cleavage of the

bond.
- Fragment Ion: The charge is retained on the nitrogen-containing fragment due to Stevenson's Rule (lower ionization potential of the amine vs. the benzyl radical).
- Resulting Ion:

(N-methylmethaniminium ion).
- m/z Value:44
- Relative Abundance: 100% (Base Peak).

Differentiation Note: If this were methamphetamine (with an

-methyl group), this fragment would appear at m/z 58. The shift from 58 to 44 is the primary diagnostic for "ethanamine" vs "propan-2-amine" backbones.

Secondary Pathway: Benzyl Ion Formation

A secondary, less abundant pathway involves the charge retaining on the aromatic ring, forming a substituted tropylium or benzyl cation.

- Fragment Ion:
- m/z Value:169 and 171 (1:1 doublet).
- Significance: This doublet confirms the presence of Bromine on the ring.

The "Ortho Effect" & Debromination

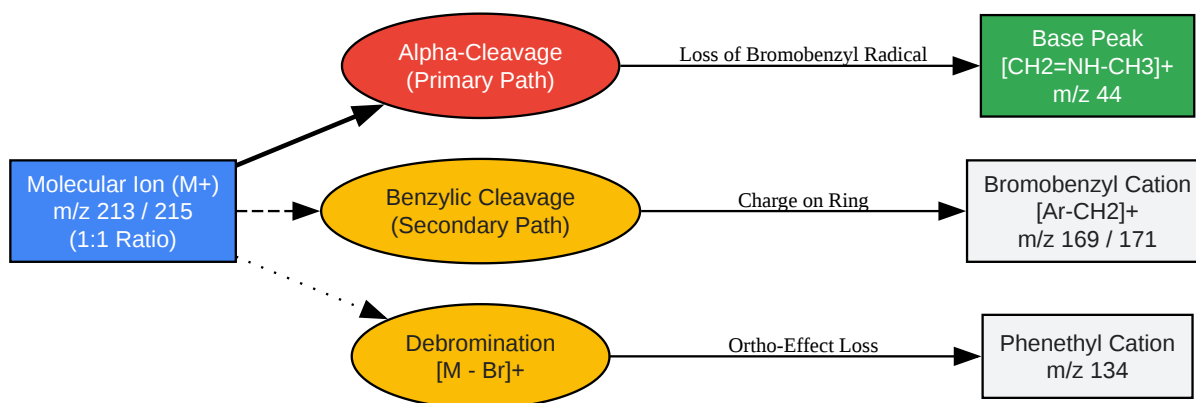
The ortho position of the bromine atom facilitates a specific interaction with the side chain, often leading to the expulsion of the bromine radical or HBr.

- Fragment:

- m/z Value:134
- Mechanism: Loss of the Br radical to form the N-methylphenethyl cation ().
- Observation: This peak is often more intense in ortho-isomers compared to meta or para due to steric relief and proximity effects.

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation logic, color-coded for ion stability and detection probability.



[Click to download full resolution via product page](#)

Figure 1: Mechanistic fragmentation pathway of **2-(2-bromophenyl)-N-methylethanamine** under 70eV EI conditions.

Comparative Performance Guide

This section objectively compares the target compound against its most common analytical "impostors." This data is crucial for ruling out false positives in forensic casework.

Comparison Matrix

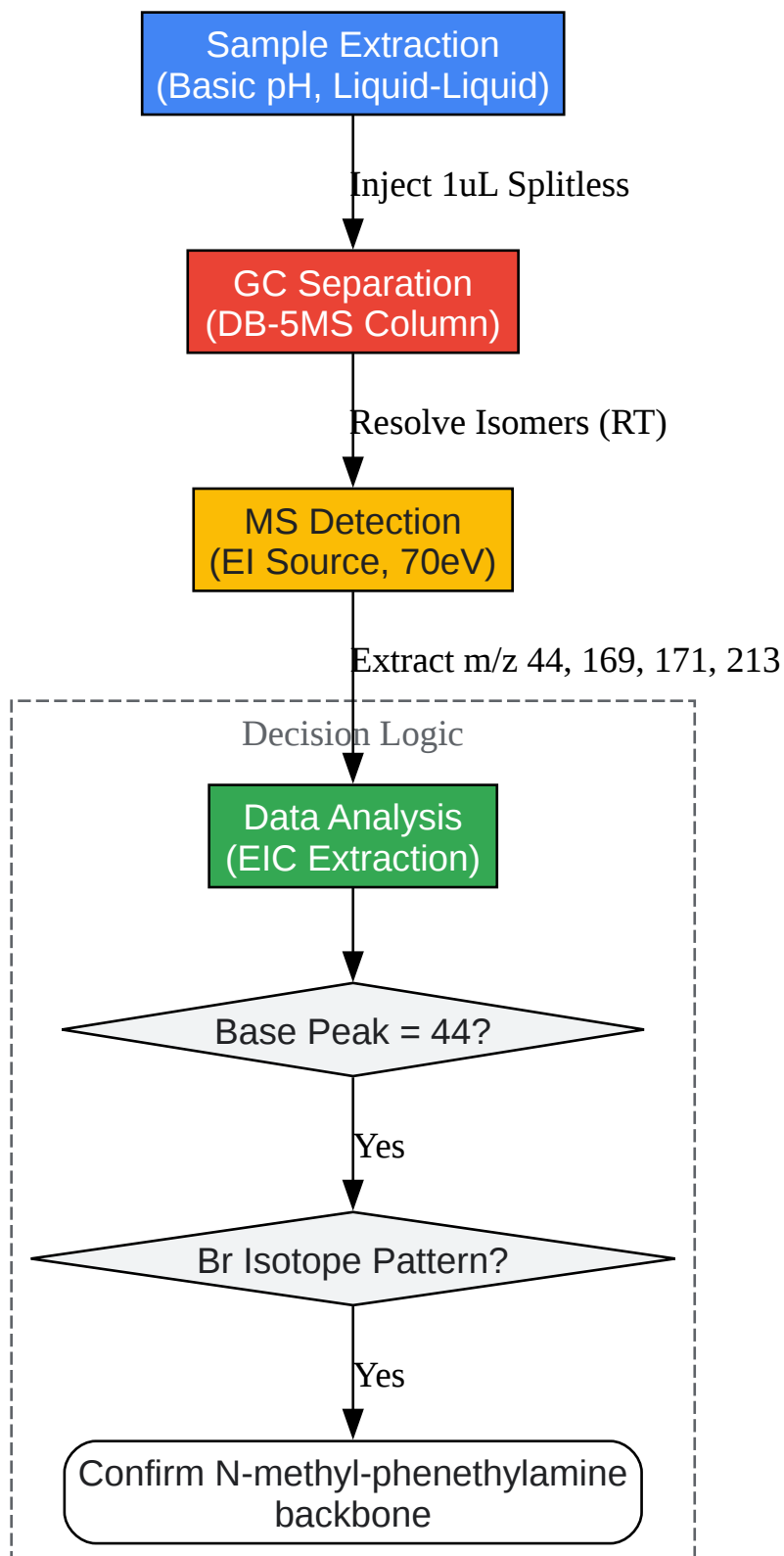
Feature	Target: 2-(2-Br)-N-methyl	Comparator 1: Methamphetamine	Comparator 2: 4-Bromo-N-methyl	Comparator 3: 2-Bromophenethylamine
Base Peak (m/z)	44	58	44	30
Molecular Ion ()	213/215	149	213/215	199/201
Diagnostic Ion 2	169/171 (Benzyl)	91 (Benzyl)	169/171 (Benzyl)	169/171
Key Differentiator	m/z 44 + Br Doublet	m/z 58 (Methylo n -C)	Retention Time (Para elutes later)	m/z 30 (Primary Amine)
Ortho Effect	High m/z 134 intensity	N/A	Low m/z 134 intensity	High m/z 120 intensity

Analysis of Alternatives

- Vs. Methamphetamine: The distinction is trivial via the base peak (44 vs 58). If an analyst sees m/z 58, the compound has a methyl group on the alpha-carbon (propyl chain). If m/z 44, it is an ethyl chain.
- Vs. Regioisomers (3-Br and 4-Br):
 - Mass Spec: The spectra are nearly identical. All show m/z 44 (base) and 169/171.
 - Differentiation Strategy: You cannot rely solely on MS. You must rely on Retention Time (RT).
 - Rule of Thumb: On non-polar columns (DB-5MS), the elution order is typically Ortho < Meta < Para. The ortho-isomer elutes earliest due to steric shielding reducing the boiling point [1].

Analytical Workflow Diagram

To ensure reproducibility in detecting these subtle differences, follow this workflow.



[Click to download full resolution via product page](#)

Figure 2: Analytical workflow for the discrimination of brominated phenethylamines.

References

- Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. *Forensic Toxicology*. (2012). Differentiates ortho/meta/para isomers based on retention time and specific dissociation pathways. [Link](#)
- PubChem Compound Summary for CID 11964124. National Center for Biotechnology Information. (2025). Provides physical properties and synonym data for **2-(2-bromophenyl)-N-methylethanamine**. [Link](#)
- NIST Mass Spectrometry Data Center. NIST Chemistry WebBook. General fragmentation principles for phenethylamines and benzyl halides. [Link](#)
- Minimizing fragmentation in mass spectrometry of phenethylamine compounds. BenchChem Technical Guides. Discusses the stability of the alpha-cleavage ion in ESI vs EI. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- To cite this document: BenchChem. [Technical Comparison Guide: GC-MS Profiling of 2-(2-bromophenyl)-N-methylethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3166913/docs#technical-comparison-guide-gc-ms-profiling-of-2-2-bromophenyl-n-methylethanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)